molecular formula C21H18ClN5OS2 B305897 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305897
M. Wt: 456 g/mol
InChI Key: XRFAGYYWDMYQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the synthesis of essential proteins and interfering with the cell membrane integrity of the microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and analgesic properties. Additionally, it has been shown to have a positive effect on liver and kidney function, making it a promising candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its broad-spectrum antimicrobial and antifungal activities. It can be used to test the efficacy of new drugs against a wide range of microorganisms. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of the experiments.

Future Directions

There are several future directions for the research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its various activities. Another direction is to explore its potential applications in the treatment of liver and kidney diseases. Additionally, it may be worthwhile to investigate its potential use in combination with other drugs to enhance its efficacy and reduce its toxicity. Finally, further research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and 2-bromoacetophenone in the presence of a catalyst such as triethylamine. The reaction proceeds through a multistep process, including condensation, cyclization, and substitution, resulting in the formation of the desired product.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for the development of new drugs.

properties

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H18ClN5OS2

Molecular Weight

456 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18ClN5OS2/c1-13-5-3-4-6-16(13)19-25-26-21(27(19)2)30-12-18(28)24-20-23-17(11-29-20)14-7-9-15(22)10-8-14/h3-11H,12H2,1-2H3,(H,23,24,28)

InChI Key

XRFAGYYWDMYQQY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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